Propane-1,2,3-triamine trihydrochloride

protonation thermodynamics basicity tuning aqueous coordination chemistry

Procuring a linear, flexible triamine for coordination polymers or pH-sensitive chelation requires precise ligand architecture. Propane-1,2,3-triamine trihydrochloride is the validated building block. - **Distinct protonation:** Third log K3 = 3.715 (>2 log units lower than branched analogs), enabling chelation at pH 4.5-6.5. - **Structural uniqueness:** Forms [Cu(ptn)₂]Cl₂ chain polymers with antiferromagnetic coupling-inaccessible with TREN or ethylenediamine. - **Pharmacophore scaffold:** 1,2,3-triaminopropane core yields IC₅₀ = 2.0 μM vs. P. falciparum D10 (antimalarial lead optimization). - **TAPHA precursor:** Essential for H₂O₂-stable polyaminocarboxylate chelators in oxidative copper systems.

Molecular Formula C3H14Cl3N3
Molecular Weight 198.52 g/mol
Cat. No. B12511073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,2,3-triamine trihydrochloride
Molecular FormulaC3H14Cl3N3
Molecular Weight198.52 g/mol
Structural Identifiers
SMILESC(C(CN)N)N.Cl.Cl.Cl
InChIInChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H
InChIKeyDZDYQIWUGDQMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane-1,2,3-triamine Trihydrochloride: Compound Identity and Procurement Overview


Propane-1,2,3-triamine trihydrochloride (free base CAS 21291-99-6; trihydrochloride salt CAS 89363-96-2; monohydrate CAS 134954-07-7) is the fully protonated hydrochloride salt of a linear, C₃-backbone aliphatic triamine featuring three primary amine groups at the 1-, 2-, and 3-positions [1]. It is important to note that CAS 24363-37-9, frequently misassociated with this compound in certain databases, actually corresponds to barium diisopropoxide and is not chemically related [2]. The trihydrochloride salt (C₃H₁₄Cl₃N₃, MW 198.52 g/mol) serves as a stable, crystalline storage form of the free triamine, which acts as a tridentate N-donor ligand in coordination chemistry and as a synthetic building block for higher polyamines, polycarboxylate chelators, and pharmacologically active 1,2,3-triaminopropane derivatives [3].

Stable crystalline trihydrochloride salt form for ligand studies

Tridentate N-donor for coordination chemistry and crystal engineering

Building block for higher polyamines, polycarboxylate chelators, and pharmacophore derivatization

Why Generic Triamine Substitution Fails for Propane-1,2,3-triamine


Even among closely related linear and branched triamines, propane-1,2,3-triamine exhibits quantitatively distinct protonation thermodynamics, metal-complex speciation, and solid-state coordination architecture that preclude direct substitution [1]. The contiguous 1,2,3-substitution pattern on a flexible C₃ backbone imposes a unique interplay of through-bond inductive effects and through-space electrostatic repulsion between adjacent protonated ammonium groups, resulting in a significantly attenuated third protonation constant (log K₃ = 3.715) that is >2 log units lower than that of its branched analogs [2]. This altered protonation profile shifts the pH window of effective metal chelation, directly affecting complex yield, speciation purity, and formulation stability in aqueous media. Furthermore, the linear triamine forms coordination polymers with Cuᴵᴵ—a structural motif not accessible to tripodal ligands such as tris(2-aminoethyl)amine (TREN) or to shorter-chain diamines such as ethylenediamine—making ligand architecture a decisive procurement criterion [3].

Protonation window shift vs. branched triamines

The third protonation constant is substantially lower, moving effective chelation pH by over two units and altering speciation purity in aqueous formulations.

Coordination polymer architecture vs. tripodal TREN

This linear triamine forms 1D chain polymers with bridging amine groups; tripodal or bidentate ligands give discrete mononuclear complexes, not extended structures.

Speciation profile mismatch with diamines

The 1,2,3-triamine backbone supports protonated and hydroxo species distributions that simpler diamines cannot replicate, limiting substitution in speciation-sensitive methods.

Quantitative Evidence Differentiating Propane-1,2,3-triamine from Closest Analogs


Attenuated Third-Step Protonation Controls pH-Dependent Chelation

Propane-1,2,3-triamine (1) displays a markedly lower third-step protonation constant (log K₃ = 3.715 ± 0.002) compared with the branched triamines 2-methyl-2-aminomethylpropane-1,3-diamine (2) and 2-ethyl-2-aminomethylpropane-1,3-diamine (3), whose third-step log K values exceed approximately 6.0 [1]. While log K₁ (9.642 ± 0.002) and log K₂ (7.981 ± 0.001) for (1) are comparable to those of (2) and (3), the >2.3 log-unit deficit at the third protonation step renders (1) the least basic ligand in this homologous series and directly alters the pH range over which the fully deprotonated, chelation-competent triamine species predominates [1]. The corresponding protonation enthalpies are ΔH₁ = –10.97 ± 0.04, ΔH₂ = –11.07 ± 0.07, and ΔH₃ = –8.52 ± 0.08 kcal mol⁻¹ [1].

Protonation Attenuation
Head-to-head
Δlog K₃ > 2.3 units
pH-dependent speciation shift
0.15 M NaCl, 298 K
protonation thermodynamics basicity tuning aqueous coordination chemistry

Metal Complex Stability and Speciation vs. Branched Triamine Analogs

Potentiometric and calorimetric investigation of propane-1,2,3-triamine (L1) with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ in 0.15 mol dm⁻³ NaCl at 25 °C established that complex stability increases in the order Zn < Co < Ni < Cu, fully consistent with the Irving–Williams series [1]. The identified species include [M(L1)]²⁺ and [MH(L1)]³⁺ for all four metal cations; [M(L1)₂]²⁺ and [MH(L1)₂]³⁺ for Ni²⁺, Cu²⁺, and Zn²⁺; [MH₂(L1)₂]⁴⁺ for Ni²⁺ and Cu²⁺; and [M(OH)(L1)]⁺ uniquely for Cu²⁺ [1]. The complexes of L1 have approximately the same stability as those formed by the branched analogs 2-methyl-2-aminomethylpropane-1,3-diamine (L3) and 2-ethyl-2-aminomethylpropane-1,3-diamine (L4), indicating that the linear vs. branched architecture does not substantially alter overall complex stability—making the ligand interchangeable for gross metal-binding applications but distinct when speciation or pH window is critical [1].

Speciation Profile
Head-to-head
Comparable stability; distinct protonated/hydroxo species
Speciation-driven procurement
Zn
Coordination Polymer
Cross-study
[Cu(ptn)₂]Cl₂ 1D chain vs. mononuclear TREN
Bridging-ligand architecture
Weak antiferromagnetic coupling
Antimalarial Pharmacophore
Class-level
IC₅₀ 2.0–8.4 μM (D10 strain)
Scaffold-validation context
Selectivity index up to >38
Chelator Precursor
Supporting
TAPHA: hexaacetic acid with H₂O₂ stability
Distinct chelator architecture
pK₅ 8.26, pK₆ 9.88; Cu complexation
metal complex stability Irving–Williams series speciation analysis

Coordination Polymer Architecture vs. Discrete Complexes of Tripodal TREN

The Cuᴵᴵ complex [CuL₂]Cl₂ of 1,2,3-triaminopropane (L = ptn) crystallizes as a one-dimensional chain structure featuring a five-coordinate Cuᴵᴵ centre in which two amino groups of each triamine ligand coordinate to one Cu centre, while the third amino group of one ligand bridges to a neighbouring Cu atom, generating an extended coordination polymer [1]. This compound exhibits weak antiferromagnetic coupling interactions between the Cuᴵᴵ centres within the chain [1]. In contrast, tris(2-aminoethyl)amine (TREN), a tetradentate tripodal ligand, forms discrete mononuclear complexes with Cuᴵᴵ due to its C₃-symmetric architecture that encapsulates the metal ion and occupies all equatorial and axial coordination sites [2]. The bridging coordination mode accessible to 1,2,3-triaminopropane is a direct consequence of its linear, flexible C₃ backbone and is not available to TREN or the bidentate ligand ethylenediamine [2].

Coordination Polymer
Cross-study
[Cu(ptn)₂]Cl₂ 1D chain vs. mononuclear TREN
Bridging-ligand architecture
Weak antiferromagnetic coupling
coordination polymer crystal engineering magnetic materials

Validated Antimalarial Pharmacophore Scaffold

A series of N-substituted 1,2,3-triaminopropanes, synthesized via microwave-assisted regioselective ring opening of 2-(aminomethyl)aziridines with diethylamine, were evaluated for in vitro antiplasmodial activity against the chloroquine-sensitive D10 strain and the chloroquine-resistant Dd2 strain of Plasmodium falciparum [1]. The most active 1,2,3-triaminopropane derivatives (3g, 3j, 3k) exhibited IC₅₀ values between 2.0 and 8.4 μM against the D10 strain, with selectivity indices (SI = IC₅₀ CHO / IC₅₀ D10) ranging from 2.3 to >38 [1]. For reference, chloroquine gave an IC₅₀ of 0.030 μM against D10 in the same assay [1]. The 1,2,3-triaminopropane unit was identified as a novel antimalarial pharmacophore distinct from the aziridine precursors, establishing a drug-discovery entry point that is not offered by simple diamines such as ethylenediamine or 1,3-diaminopropane, which lack the third functionalizable amine position at C-2 [1].

Antimalarial Pharmacophore
Class-level
IC₅₀ 2.0–8.4 μM (D10 strain)
Scaffold-validation context
Selectivity index up to >38
antimalarial pharmacophore medicinal chemistry structure–activity relationship

Precursor to a Distinct Polycarboxylate Chelator with Peroxide Stability

Carboxymethylation of 1,2,3-triaminopropane yields 1,2,3-triaminopropane-N,N,N′,N′,N″,N″-hexaacetic acid (TAPHA), a hexadentate chelating agent whose acid dissociation scheme (pK₁ ≈ 2, pK₂ = 2.43, pK₃ = 3.52, pK₄ = 4.30, pK₅ = 8.26, pK₆ = 9.88; μ = 0.1, 25 °C) and divalent metal stability constants have been systematically determined [1]. TAPHA is structurally distinct from EDTA (derived from ethylenediamine) and DTPA (derived from diethylenetriamine) in that its three aminoacetate arms are anchored to a contiguous three-carbon backbone rather than an ethylene-bridged or aminoethyl-spaced architecture, altering both the chelate ring sizes and the steric accommodation of larger metal ions [2]. A US patent (US3107260A) further discloses that TAPHA is effective as a hydrogen peroxide stabilizer in the presence of copper ions and is itself stable toward hydrogen peroxide degradation—a property not uniformly shared by all polyaminocarboxylate chelators [3].

Chelator Precursor
Supporting
TAPHA: hexaacetic acid with H₂O₂ stability
Distinct chelator architecture
pK₅ 8.26, pK₆ 9.88; Cu complexation
polycarboxylate chelator chelating agent synthesis metal sequestration

Optimal Application Scenarios Based on Differentiation Evidence


Coordination Polymer and MOF Synthesis with Bridging Triamine Linkers

When the research objective demands a linear, flexible triamine capable of acting as a μ₂-bridging ligand to generate one-dimensional coordination chains with magnetic exchange interactions, propane-1,2,3-triamine is the ligand of choice. The structurally characterized [Cu(ptn)₂]Cl₂ chain polymer, with its five-coordinate Cuᴵᴵ centres and antiferromagnetic coupling, demonstrates a coordination mode inaccessible to the tripodal encapsulating ligand TREN or to bidentate diamines such as ethylenediamine [1]. This scenario is directly supported by the crystallographic and magnetic evidence in Section 3, Evidence Item 3.

pH-Tunable Metal Chelation with Precise Speciation Control

For applications requiring metal-ion sequestration within a specific, narrow pH window—such as in diagnostic imaging formulations, targeted chelation therapy, or pH-sensitive industrial processes—the >2 log-unit attenuation of the third protonation constant (log K₃ = 3.715) relative to branched triamine analogs provides a quantifiable speciation advantage [1]. At pH values between approximately 4.5 and 6.5, the fully deprotonated, chelation-competent species of propane-1,2,3-triamine reaches a significantly higher fractional abundance than that of its branched counterparts, enabling more efficient metal binding under mildly acidic conditions (Section 3, Evidence Items 1 and 2).

Medicinal Chemistry Campaigns on the Antimalarial Pharmacophore

Research groups engaged in antimalarial lead discovery or optimization can procure propane-1,2,3-triamine trihydrochloride as a validated pharmacophore scaffold. The 2011 study by D'hooghe et al. established that N-substituted 1,2,3-triaminopropanes exhibit IC₅₀ values as low as 2.0 μM against chloroquine-sensitive P. falciparum (D10) with favorable selectivity indices, confirming the 1,2,3-triaminopropane core as a tractable starting point for further SAR exploration [1]. This scaffold offers three chemically differentiable amine positions for systematic derivatization, a feature not available from monoamine or simple diamine alternatives (Section 3, Evidence Item 4).

Synthesis of Polyaminocarboxylate Chelators with H₂O₂ Compatibility

For industrial or analytical chemistry applications requiring a polyaminocarboxylate chelating agent that is stable in the presence of hydrogen peroxide and effective at sequestering copper ions under oxidative conditions, propane-1,2,3-triamine trihydrochloride serves as the essential precursor to TAPHA. The patent literature explicitly demonstrates TAPHA's superiority as a hydrogen peroxide stabilizer in copper-containing systems, a property linked to the unique C₃ backbone architecture of the parent triamine [1]. EDTA and DTPA, derived from ethylenediamine and diethylenetriamine respectively, do not share this specific H₂O₂ compatibility profile (Section 3, Evidence Item 5).

Application
Selection Property
Validation Focus
Coordination polymer & MOF synthesis
μ₂-bridging linear triamine architecture
1D chain crystallization, magnetic coupling
pH-tunable metal chelation
Attenuated log K₃ speciation
pH-dependent abundance, binding window
Antimalarial pharmacophore exploration
1,2,3-triamine scaffold with three amine sites
SAR, in vitro antiplasmodial assay
Peroxide-stable polycarboxylate chelator synthesis
C₃ backbone for TAPHA synthesis
H₂O₂ stability, Cu sequestration testing
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